molecular formula C23H20N4O6S B2565222 (Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate CAS No. 670268-56-1

(Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate

Cat. No. B2565222
CAS RN: 670268-56-1
M. Wt: 480.5
InChI Key: WISLGLYGAFHDSN-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate is a useful research compound. Its molecular formula is C23H20N4O6S and its molecular weight is 480.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthetic Approaches and Chemical Properties :

  • The study of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in kinetic resolution provides insights into the synthesis of compounds with specific stereochemical configurations, highlighting the importance of structural elements in determining enzymatic activity (Sobolev et al., 2002).
  • Research into the reaction of dialkyl 2-butynoate with aniline and formaldehyde revises the structure of previously identified products, demonstrating the complexity of organic reactions and the potential for discovering new compounds with unique properties (Srikrishna et al., 2010).

Molecular Docking and Antimicrobial Activity :

  • The design, synthesis, and evaluation of antimicrobial activity of new pyrazolo[3,4-d]pyrimidines showcase the process of creating compounds with potential therapeutic uses, emphasizing the role of chemical synthesis in drug discovery (Abdel-Gawad et al., 2003).

Applications in Supramolecular Chemistry

Crystal Engineering and Supramolecular Assemblies :

  • Studies on crystal engineering of supramolecular assemblies reveal the ability to design and synthesize complex structures with specific functions, such as molecular recognition or catalysis, which could be relevant to understanding the interactions and potential applications of the compound (Arora & Pedireddi, 2003).

Antitumor and Antioxidant Activities

Evaluation of Biological Activities :

  • The synthesis and in vitro screening of newly synthesized compounds for antitumor and antioxidant activities illustrate the importance of chemical compounds in the development of new therapeutic agents. This process involves not only the synthesis but also the biological evaluation to identify compounds with promising activities (Flefel et al., 2018).

properties

IUPAC Name

dimethyl 5-[[(Z)-1-hydroxy-3-oxo-1-phenyl-3-(pyridin-3-ylamino)prop-1-en-2-yl]diazenyl]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6S/c1-13-16(22(30)32-2)21(34-19(13)23(31)33-3)27-26-17(18(28)14-8-5-4-6-9-14)20(29)25-15-10-7-11-24-12-15/h4-12,28H,1-3H3,(H,25,29)/b18-17-,27-26?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUXAGPHWLEHBC-WFYREYRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N=NC(=C(C2=CC=CC=C2)O)C(=O)NC3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)N=N/C(=C(/C2=CC=CC=C2)\O)/C(=O)NC3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-dimethyl 5-(2-(1,3-dioxo-1-phenyl-3-(pyridin-3-ylamino)propan-2-ylidene)hydrazinyl)-3-methylthiophene-2,4-dicarboxylate

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